![molecular formula C11H17BF3K B13465754 Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide is a chemical compound with the molecular formula C₁₁H₁₇BF₃K.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of advanced techniques such as continuous flow chemistry and automated synthesis could enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Substitution Reactions: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Oxidation Reactions: Potassium permanganate, hydrogen peroxide.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions may produce alcohols or ketones .
Applications De Recherche Scientifique
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mécanisme D'action
The mechanism of action of potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide involves its interaction with molecular targets through various pathways. The compound can participate in electron transfer reactions, leading to the formation of new chemical bonds. Its unique structure allows it to act as a versatile building block in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide: This compound shares a similar bicyclo[1.1.1]pentane framework but with a phenyl group instead of a cyclohexyl group.
Other Bicyclo[1.1.1]pentane Derivatives: Various derivatives with different substituents at the bridgehead positions have been synthesized and studied for their unique properties.
Uniqueness
Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide stands out due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials .
Propriétés
Formule moléculaire |
C11H17BF3K |
|---|---|
Poids moléculaire |
256.16 g/mol |
Nom IUPAC |
potassium;(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)-trifluoroboranuide |
InChI |
InChI=1S/C11H17BF3.K/c13-12(14,15)11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h9H,1-8H2;/q-1;+1 |
Clé InChI |
AUBCODXETZWCHX-UHFFFAOYSA-N |
SMILES canonique |
[B-](C12CC(C1)(C2)C3CCCCC3)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


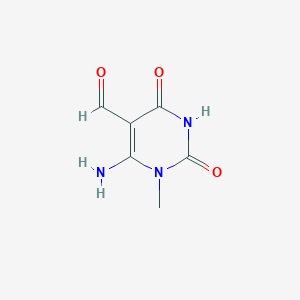
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)

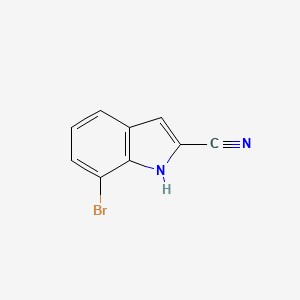
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
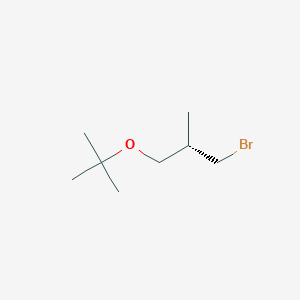
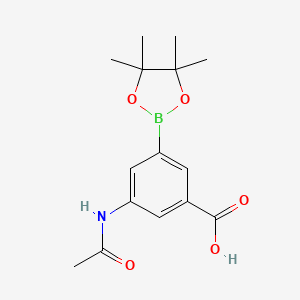
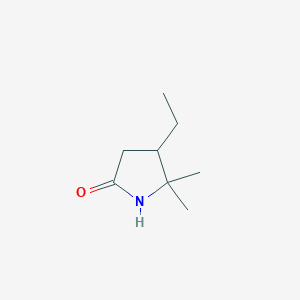
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
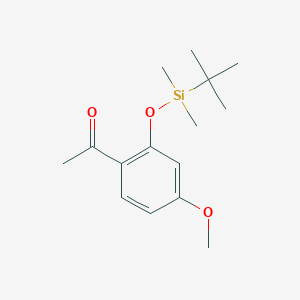

![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)

